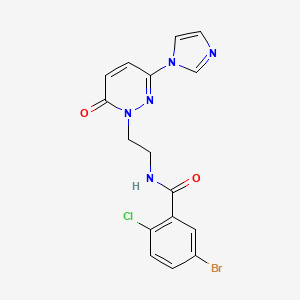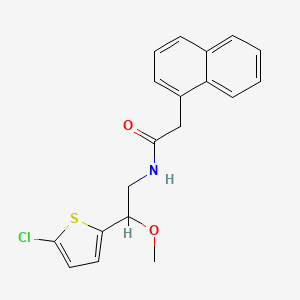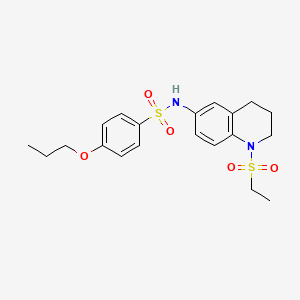![molecular formula C13H10N2O2 B2512975 1-Acetyl-2,9-dihydropyrido[3,4-b]indol-7-one CAS No. 123520-96-7](/img/structure/B2512975.png)
1-Acetyl-2,9-dihydropyrido[3,4-b]indol-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-Acetyl-2,9-dihydropyrido[3,4-b]indol-7-one” is a complex organic compound. It is a derivative of indole, which is a significant heterocyclic system in natural products and drugs . Indole derivatives are known to possess various biological activities and have been used in the treatment of various disorders .
Molecular Structure Analysis
The molecular structure of “1-Acetyl-2,9-dihydropyrido[3,4-b]indol-7-one” can be represented by the formula C12H10N2O . The InChI representation of the molecule is InChI=1S/C12H10N2O/c1-7-12-10 (4-5-13-7)9-3-2-8 (15)6-11 (9)14-12/h2-6,13-14H,1H3 .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties :
- A study explored the synthesis of N-acetyl-1,4-dihydropyrano[3,4-b]indol-3-one, suggesting a stepwise ionic pathway in the generation of indole-2,3-quinodimethanes. This compound is chemically related to 1-Acetyl-2,9-dihydropyrido[3,4-b]indol-7-one and provides insights into its potential synthesis pathways and chemical behavior (Jakiwczyk et al., 1997).
Antibacterial Applications :
- A series of 9-glycosyl-4,9-dihydropyrano[3,4-b]indole-1(3H)-ones were synthesized and tested for antibacterial activity. These compounds, similar in structure to 1-Acetyl-2,9-dihydropyrido[3,4-b]indol-7-one, showed activity against certain Gram-positive and Gram-negative bacterial strains (Kassab et al., 2011).
Synthesis of Related Heterocyclic Compounds :
- Research on the synthesis of 1,4-Dihydropyrido[2,3-b]indolizin-4-one derivatives, which are structurally related to 1-Acetyl-2,9-dihydropyrido[3,4-b]indol-7-one, highlighted methods for creating novel nitrogen-bridged heterocycles (Kakehi et al., 1995).
Pharmacological Potential :
- The synthesis of prodolic-acid and related 1,3,4,9-tetrahydropyrano[3,4-b]indole-1-alkanoic acids, which includes structures similar to 1-Acetyl-2,9-dihydropyrido[3,4-b]indol-7-one, was described. These compounds were noted for their anti-inflammatory activities, indicating potential pharmacological applications (Demerson et al., 1975).
Potential in Spasmolytic Activity :
- A study on microwave-assisted synthesis of 4-Indolylhexahydroquinoline derivatives, structurally related to 1-Acetyl-2,9-dihydropyrido[3,4-b]indol-7-one, revealed their spasmolytic activities through calcium channel blockade, suggesting a potential application in the treatment of spasms (El-khouly et al., 2013).
Zukünftige Richtungen
The future directions for the study of “1-Acetyl-2,9-dihydropyrido[3,4-b]indol-7-one” and similar indole derivatives include further exploration of their diverse biological activities and potential therapeutic applications . The development of novel methods of synthesis is also an area of interest .
Eigenschaften
IUPAC Name |
1-acetyl-2,9-dihydropyrido[3,4-b]indol-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c1-7(16)12-13-10(4-5-14-12)9-3-2-8(17)6-11(9)15-13/h2-6,14-15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPGDUIMHOHABOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C(=C3C=CC(=O)C=C3N2)C=CN1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-bromophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2512895.png)
![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-(4-fluorophenyl)piperazine-1-carboxamide](/img/structure/B2512896.png)
![Ethyl 5-(3,3-diphenylpropanoylamino)-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2512899.png)


![2-[6-(Trifluoromethyl)oxan-2-yl]propan-1-ol](/img/structure/B2512903.png)
![[4-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine;hydrochloride](/img/structure/B2512905.png)

![N-(benzo[d]thiazol-6-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2512908.png)

![[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]-(4-phenyloxan-4-yl)methanone](/img/structure/B2512910.png)
![(S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide](/img/structure/B2512911.png)

